molecular formula C12H12ClN3O3S B13878405 Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate

Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13878405
M. Wt: 313.76 g/mol
InChI Key: HBIBJHONJDSFDN-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with an ethyl ester group, a methyl group, and an amide linkage to a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate typically involves multi-step organic reactions

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Ester Group: The ester group is introduced by reacting the pyrazole intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

    Amide Formation: The final step involves the coupling of the chlorothiophene-2-carbonyl chloride with the pyrazole ester intermediate in the presence of a base like pyridine to form the desired amide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chlorothiophene moiety is crucial for its binding affinity, while the pyrazole ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(5-bromothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate
  • Ethyl 3-[(5-fluorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate
  • Ethyl 3-[(5-methylthiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate

Uniqueness

Ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and material properties.

Properties

Molecular Formula

C12H12ClN3O3S

Molecular Weight

313.76 g/mol

IUPAC Name

ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C12H12ClN3O3S/c1-3-19-12(18)7-6-16(2)15-10(7)14-11(17)8-4-5-9(13)20-8/h4-6H,3H2,1-2H3,(H,14,15,17)

InChI Key

HBIBJHONJDSFDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1NC(=O)C2=CC=C(S2)Cl)C

Origin of Product

United States

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